2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

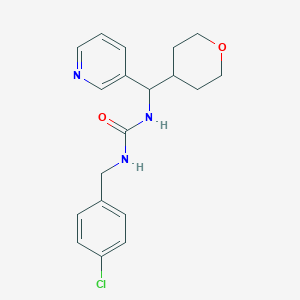

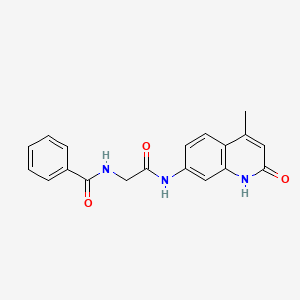

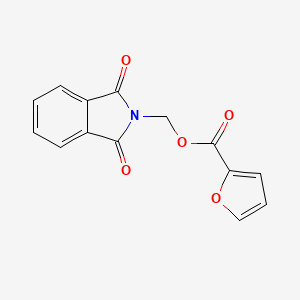

2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide is a chemical compound with the CAS Number: 1185439-82-0 . It has a molecular weight of 243.11 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C8H10N4.BrH/c9-5-6-12-8-4-2-1-3-7 (8)10-11-12;/h1-4H,5-6,9H2;1H . The linear formula of this compound is C8 H10 N4 . Br H .Physical and Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 243.11 . The Inchi Code representing its molecular structure is 1S/C8H10N4.BrH/c9-5-6-12-8-4-2-1-3-7 (8)10-11-12;/h1-4H,5-6,9H2;1H .Aplicaciones Científicas De Investigación

Corrosion Inhibition

2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide has been explored as a corrosion inhibitor. Dahiya et al. (2016) investigated eco-friendly compounds, including 1-Hydroxy 1,2,3-benzotriazole (HOBt), for controlling corrosion of mild steel in acidic medium. Their findings indicated that these compounds are effective corrosion inhibitors, particularly in hydrochloric acid solutions (Dahiya, Lata, Kumar, & Yadav, 2016).

DNA Binding and Nuclease Activity

The compound's derivatives have been studied for DNA binding and nuclease activities. Kumar et al. (2012) synthesized Cu(II) complexes of tridentate ligands, including derivatives of 2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine, and assessed their DNA binding propensity and nuclease activity. These complexes demonstrated significant binding affinity and induced structural changes in DNA (Kumar, Gorai, Santra, Mondal, & Manna, 2012).

Synthesis and Antimicrobial Activity

In the field of medicinal chemistry, derivatives of 2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine have been synthesized and evaluated for antimicrobial and antifungal activities. Pejchal et al. (2015) developed novel compounds from this derivative, which showed comparable or better antibacterial and antifungal efficacy than some standard medications (Pejchal, Pejchalová, & Růžičková, 2015).

Molecular Interactions and Solvent Influence

The influence of temperature and solvents on the molecular interactions of derivatives of 2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine has been a subject of research. Godhani et al. (2019) examined the thermo-acoustical parameters of these derivatives, revealing insights into how solvent and structural modifications affect their thermodynamic properties (Godhani, Mulani, & Mehta, 2019).

Safety and Hazards

Propiedades

IUPAC Name |

2-(benzotriazol-1-yl)ethanamine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.BrH/c9-5-6-12-8-4-2-1-3-7(8)10-11-12;/h1-4H,5-6,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALFZIAXIQISHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCN.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyclobutyl(phenyl)methyl]oxirane-2-carboxamide](/img/structure/B2374858.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374862.png)

![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2374872.png)

![6-(Trifluoromethyl)-2-[5-(trifluoromethyl)thiophen-3-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2374877.png)